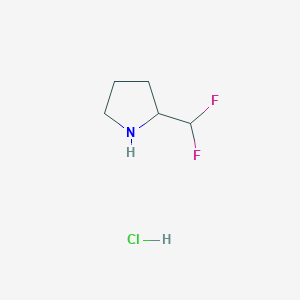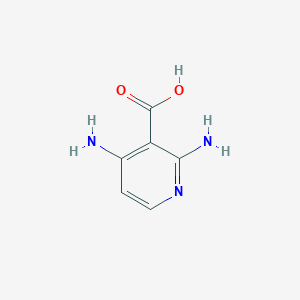
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone
Vue d'ensemble
Description
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone is a heterocyclic organic compound . It has a molecular formula of C7H6BrNO2 and a molecular weight of 216.03200 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by an ethanone group and at the 5th position by a bromo group .Applications De Recherche Scientifique
Synthesis Approaches
Research has delved into the synthesis of compounds structurally related to 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone, focusing on their potential biological activities. For instance, Abdel‐Aziz et al. (2011) synthesized 1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone derivatives, demonstrating significant immunosuppressive and immunostimulatory properties, alongside potent inhibition of LPS-stimulated NO generation. These compounds also exhibited strong cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Molecular Transformations
The thermal decomposition of bromo-methyl-triazolo pyridines, as studied by Abarca, Ballesteros, & Blanco (2006), results in the formation of pyridylcarbene intermediates, leading to various bromo-substituted pyridine derivatives, including 1-(6-Bromopyridin-2-yl)ethanone. This study showcases the potential of such compounds in synthesizing complex structures for chemical and pharmacological studies (Abarca, Ballesteros, & Blanco, 2006).
Antimicrobial Activities
The synthesis and biological evaluation of benzothiazepine derivatives, as explored by Gaikwad, Bhake, Bh, & Arkar (2015), involved the initial synthesis of compounds structurally akin to this compound. These studies contribute to understanding the antimicrobial potential of such derivatives, providing insights into their application in developing new therapeutic agents (Gaikwad, Bhake, Bh, & Arkar, 2015).
Chemical Characterization and Synthesis
The chemical synthesis and characterization of 1-(6-Bromo-pyridin-3-yl)-ethanone by Zeng-sun Jin (2015) through a two-step reaction involving magnesium halide exchange and nucleophilic substitution highlight the versatility and accessibility of such compounds for further scientific investigation (Zeng-sun Jin, 2015).
Propriétés
IUPAC Name |
1-(5-bromo-3-hydroxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFWAPCPOPZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743875 | |
| Record name | 1-(5-Bromo-3-hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393567-59-3 | |
| Record name | 1-(5-Bromo-3-hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


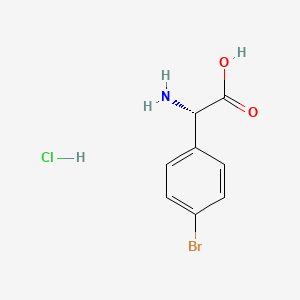
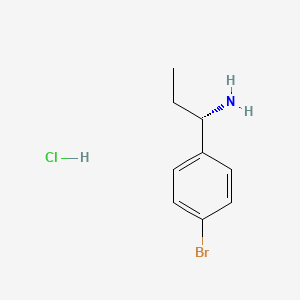

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
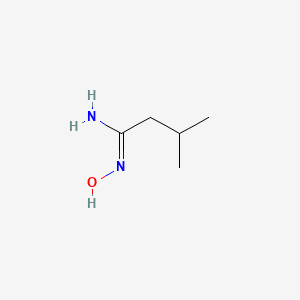

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)
